1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
説明
This compound is a purine-2,6-dione derivative characterized by a 2-chlorobenzyl group at the N1 position and a 2-(diethylamino)ethylamino substituent at the C8 position. Its molecular formula is C₁₉H₂₄ClN₇O₂, with a molecular weight of 442.90 g/mol. This structural framework is common in kinase inhibitors and adenosine receptor antagonists, where substituent variations critically influence bioactivity .
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN6O2/c1-5-26(6-2)12-11-22-19-23-17-16(24(19)3)18(28)27(20(29)25(17)4)13-14-9-7-8-10-15(14)21/h7-10H,5-6,11-13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABMVJVOKKMFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 923150-87-2, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for medicinal chemistry research.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 418.9 g/mol. Its structural features include a chlorobenzyl group and a diethylaminoethyl moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 923150-87-2 |
| Molecular Formula | C20H27ClN6O2 |
| Molecular Weight | 418.9 g/mol |
Research indicates that compounds similar to this purine derivative often exhibit antitumor and antiviral activities. The mechanism of action typically involves inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, the presence of a diethylamino group may enhance lipophilicity and cellular uptake, potentially allowing the compound to interact with intracellular targets.
Anticancer Activity
A significant area of interest is the anticancer potential of this compound. Studies have shown that purine derivatives can inhibit various cancer cell lines by targeting kinases involved in tumor growth. For example:
- Cell Line Studies : In vitro studies demonstrated that related compounds exhibited IC50 values ranging from 0.3 μM to 6.9 μM against several cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . These findings suggest that similar structural motifs in purines can lead to significant growth inhibition in malignancies.
Antiviral Activity
There is emerging evidence that purine derivatives possess antiviral properties. Compounds with similar structures have been reported to inhibit viral replication by interfering with nucleic acid synthesis or by targeting viral enzymes .
Case Study 1: Antitumor Efficacy
In a study focusing on pyrido[2,3-d]pyrimidine derivatives (closely related to our compound), researchers found that certain analogs showed enhanced activity against resistant cancer cell lines compared to traditional chemotherapeutics like doxorubicin. The study reported IC50 values significantly lower than those for doxorubicin, indicating superior efficacy .
Case Study 2: Enzyme Inhibition
Another study highlighted the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis pathways. The compound demonstrated competitive inhibition characteristics, which are vital for developing anticancer agents targeting metabolic pathways essential for rapidly dividing cells .
類似化合物との比較
Comparison with Structurally Analogous Compounds
Below is a detailed comparison of the target compound with its closest structural analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.
1-(2-Chlorobenzyl)-8-((2-(Dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Structural Difference : Substitution of diethylamine with dimethylamine at the C8 side chain.
- Molecular Formula : C₁₇H₂₀ClN₇O₂ (MW: 414.85 g/mol).
- Dimethylamine’s lower basicity (pKa ~10.7 vs. diethylamine’s ~11.1) may alter protonation states under physiological conditions, affecting solubility and target interactions .
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Structural Difference: Replacement of the diethylaminoethylamino group with a 4-phenylpiperazinyl substituent.
- Molecular Formula : C₂₃H₂₂ClN₇O₂ (MW: 488.93 g/mol).
- Impact :
7-(2-Chlorobenzyl)-8-((3-Hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Structural Difference: Substitution with a 3-hydroxypropylamino group at C6.
- Molecular Formula : C₁₆H₁₈ClN₅O₃ (MW: 380.81 g/mol).
- Impact: The hydroxyl group enables hydrogen bonding, improving aqueous solubility but possibly reducing metabolic stability due to susceptibility to glucuronidation. Shorter alkyl chain reduces lipophilicity (logP ~1.2 vs. ~2.5 for the diethylamino analog) .
8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-3,7-dihydro-1H-purine-2,6-dione
- Structural Difference: Chlorine at C8 and a 4-methylphenylethylamino group at N5.
- Molecular Formula : C₁₆H₁₈ClN₅O₂ (MW: 368.81 g/mol).
- Spectral Data :
- Impact : The electron-withdrawing chloro group at C8 may reduce nucleophilicity, altering reactivity in downstream modifications .
Comparative Data Table
Key Research Findings
- Diethyl vs. Dimethylamino Groups: Diethylaminoethylamino substituents confer higher lipophilicity and metabolic stability than dimethyl analogs, making them preferable for CNS-targeted agents .
- Chlorine Position: 2-Chlorobenzyl at N1 enhances receptor binding compared to 7-substituted chlorobenzyl derivatives, as seen in adenosine receptor assays .
- Synthetic Flexibility : Nitro or chloro groups at C8 (e.g., –6) allow further functionalization via nucleophilic substitution, enabling diversification of purine libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
